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Compound of Interest

Compound Name: Pozdeutinurad

Cat. No.: B15554382 Get Quote

An objective comparison of two URAT1 inhibitors for the treatment of hyperuricemia, tailored for

researchers, scientists, and drug development professionals. This guide synthesizes available

clinical trial data to compare the performance, mechanisms of action, and experimental

protocols of Pozdeutinurad and Lesinurad.

Currently, no head-to-head clinical trials directly comparing Pozdeutinurad and Lesinurad

have been published. This guide, therefore, presents a comparative analysis based on data

from their respective clinical development programs.

At a Glance: Key Differences and Similarities
Feature Pozdeutinurad (AR882) Lesinurad

Primary Mechanism
Selective URAT1 Inhibitor[1][2]

[3]
URAT1 Inhibitor[4][5]

Other Targets Not specified
Organic Anion Transporter 4

(OAT4)

Development Status Phase 3 Clinical Trials

Approved for use in

combination with a xanthine

oxidase inhibitor (XOI)

Administration Oral Oral

Efficacy in Lowering Serum Uric Acid (sUA)
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Both Pozdeutinurad and Lesinurad have demonstrated efficacy in reducing serum uric acid

levels in patients with hyperuricemia, a hallmark of gout.

Pozdeutinurad: Phase 2 clinical trial data for Pozdeutinurad (AR882) have shown potent sUA

lowering effects. In a Phase 2 trial, patients with baseline sUA levels between 9.1-9.6 mg/dL

experienced a significant and sustained reduction in sUA to <4 mg/dL or lower when treated

with Pozdeutinurad alone or in combination with allopurinol over 18 months. In another Phase

2 study, Pozdeutinurad 75 mg monotherapy resulted in a 49% mean decrease in sUA levels in

patients refractory to previous urate-lowering therapy, and a 54% decrease in treatment-naïve

patients. When combined with allopurinol, the refractory group saw a 61% mean decrease, and

the naïve group a 74% decrease in sUA levels.

Lesinurad: The efficacy of Lesinurad has been established in several Phase III clinical trials

(CLEAR 1, CLEAR 2, and CRYSTAL). These studies demonstrated that Lesinurad, in

combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, significantly

increased the proportion of patients achieving target sUA levels compared to XOI monotherapy.

For instance, in the CLEAR 1 and CLEAR 2 trials, a significantly higher percentage of patients

receiving Lesinurad 200 mg plus allopurinol achieved an sUA level of <6.0 mg/dL compared to

those on allopurinol alone. The CRYSTAL trial showed that Lesinurad 400 mg added to

febuxostat significantly increased the proportion of patients reaching an sUA target of <5 mg/dL

after 6 months compared to febuxostat alone (76.1% vs. 46.8%).

Tophi Resolution
A critical endpoint in gout treatment is the dissolution of tophi, which are crystalline deposits of

monosodium urate.

Pozdeutinurad: Long-term data from a Phase 2 trial extension showed that Pozdeutinurad,

both as a monotherapy and in combination, led to high rates of complete resolution of target

and non-target tophi as early as 6 months. After 12 months, 43% of refractory patients on 75

mg monotherapy and 57% on combination therapy with allopurinol showed complete resolution

of at least one target tophus.

Lesinurad: In the CRYSTAL study, while there was no significant difference in the number of

patients with complete tophus resolution, the addition of Lesinurad (200 mg and 400 mg) to
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febuxostat did result in a significantly greater reduction in the total target tophi area compared

to febuxostat alone (50.1% and 52.9% vs. 28.3%, respectively).

Safety and Tolerability
Pozdeutinurad: Long-term use of Pozdeutinurad for up to 18 months has been reported as

well-tolerated, both as a monotherapy and in combination with allopurinol. Notably, no

elevations in serum creatinine or clinically significant liver function abnormalities were observed

with Pozdeutinurad monotherapy. Treatment-emergent adverse events were generally mild-to-

moderate in severity.

Lesinurad: The safety profile of Lesinurad 200 mg in combination with an XOI was found to be

comparable to that of the XOI alone in pivotal trials. However, there have been observations of

higher rates of predominantly reversible elevations in serum creatinine, particularly with the 400

mg dose. Monotherapy with Lesinurad is not recommended due to an increased risk of adverse

renal events.

Mechanism of Action: URAT1 Inhibition
Both Pozdeutinurad and Lesinurad are uricosuric agents that function by inhibiting the Urate

Transporter 1 (URAT1) in the kidneys. URAT1 is responsible for the reabsorption of the majority

of filtered uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1,

these drugs increase the excretion of uric acid in the urine, thereby lowering serum uric acid

levels. Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter

involved in uric acid reabsorption.
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Caption: Mechanism of action of Pozdeutinurad and Lesinurad via URAT1 inhibition.

Experimental Protocols: A Look at Clinical Trial
Design
The clinical development programs for both drugs have utilized randomized, double-blind,

placebo-controlled trials to assess efficacy and safety.

Pozdeutinurad Phase 3 Program (REDUCE 1 & REDUCE
2)

Study Design: The REDUCE 1 and REDUCE 2 trials are pivotal twelve-month, randomized,

double-blind, placebo-controlled studies.

Patient Population: The trials have enrolled patients with gout, including those with tophi and

inadequate responders to other urate-lowering therapies. REDUCE 1, for example, enrolled

750 patients globally.
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Treatment Arms: Patients are randomized to receive either Pozdeutinurad (50 mg or 75 mg)

or a placebo.

Primary Endpoint: The primary endpoint is the reduction of sUA by month six.

Secondary Endpoints: These include the reduction of tophi and gout flares.

Pozdeutinurad Phase 3 Trial Workflow (REDUCE 1)

Patient Enrollment
(n=750)

Gout patients, incl. tophi

Randomization
(Double-Blind)

Pozdeutinurad 50 mg Pozdeutinurad 75 mg Placebo

12-Month Treatment Period

Primary Endpoint Assessment
(Month 6)

sUA Reduction

Secondary Endpoint Assessment
(Through Month 12)

Tophi & Flare Reduction
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Click to download full resolution via product page

Caption: Simplified workflow of the Pozdeutinurad REDUCE 1 Phase 3 clinical trial.

Lesinurad Phase 3 Program (CLEAR 1, CLEAR 2,
CRYSTAL)

Study Design: The CLEAR 1, CLEAR 2, and CRYSTAL studies were pivotal Phase III,

randomized, double-blind, placebo-controlled trials.

Patient Population: The trials enrolled patients with gout who had not achieved target sUA

levels with an XOI alone. The CRYSTAL study specifically included patients with tophaceous

gout.

Treatment Arms:

CLEAR 1 & 2: Patients were randomized to receive Lesinurad (200 mg or 400 mg) or

placebo, in combination with allopurinol.

CRYSTAL: Patients were randomized to receive Lesinurad (200 mg or 400 mg) or

placebo, in combination with febuxostat.

Primary Endpoint: The primary endpoint was the proportion of patients achieving a target

sUA level by month 6 (<6.0 mg/dL in CLEAR trials, <5.0 mg/dL in CRYSTAL).

Assessments: Efficacy and safety were assessed through regular monitoring of sUA levels,

adverse events, and other clinical parameters.
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Lesinurad Phase 3 Trial Workflow (e.g., CRYSTAL)

Patient Enrollment
Tophaceous Gout
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Randomization
(Double-Blind)
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Treatment Period

Primary Endpoint Assessment
(Month 6)

Proportion at target sUA
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Caption: Simplified workflow of the Lesinurad CRYSTAL Phase 3 clinical trial.
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Both Pozdeutinurad and Lesinurad are effective URAT1 inhibitors for the management of

hyperuricemia in gout. Pozdeutinurad, currently in late-stage clinical development, has shown

promising results in terms of potent and sustained sUA reduction and tophi resolution, with a

favorable safety profile observed thus far. Lesinurad is an approved treatment option that has

demonstrated its efficacy in combination with XOIs, providing a dual-mechanism approach to

lowering sUA. The choice between these and other urate-lowering therapies will depend on a

comprehensive evaluation of their full clinical trial data, including long-term safety and efficacy,

as well as individual patient characteristics and treatment goals. The results of the ongoing

Pozdeutinurad Phase 3 trials are eagerly awaited to further clarify its position in the

therapeutic landscape for gout.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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